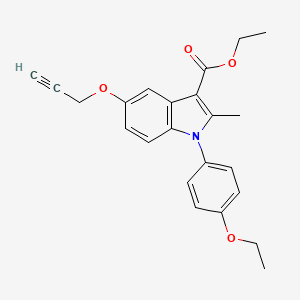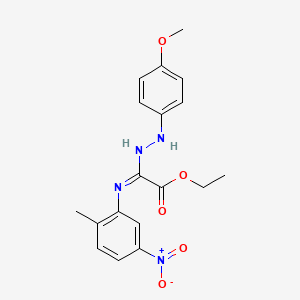![molecular formula C7H14NO6P B11109721 N-{[(2-carboxyethyl)(hydroxy)phosphoryl]methyl}-beta-alanine](/img/structure/B11109721.png)
N-{[(2-carboxyethyl)(hydroxy)phosphoryl]methyl}-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[(2-CARBOXYETHYL)AMINO]METHYL}HYDROXYPHOSPHORYL)PROPANOIC ACID is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a carboxyethyl group, an amino group, and a hydroxylphosphoryl group. This compound is often utilized in research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2-CARBOXYETHYL)AMINO]METHYL}HYDROXYPHOSPHORYL)PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of a carboxyethyl compound with an amino compound under controlled conditions to form the intermediate product. This intermediate is then reacted with a hydroxylphosphoryl compound to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3-({[(2-CARBOXYETHYL)AMINO]METHYL}HYDROXYPHOSPHORYL)PROPANOIC ACID is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The process involves the use of high-purity starting materials and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-({[(2-CARBOXYETHYL)AMINO]METHYL}HYDROXYPHOSPHORYL)PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
3-({[(2-CARBOXYETHYL)AMINO]METHYL}HYDROXYPHOSPHORYL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[(2-CARBOXYETHYL)AMINO]METHYL}HYDROXYPHOSPHORYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-CARBOXYETHYL)(METHYL)AMINO]PROPANOIC ACID
- 3-[(2-CARBOXYETHYL)(2-METHOXY-5-NITROPHENYL)AMINO]PROPANOIC ACID
Uniqueness
3-({[(2-CARBOXYETHYL)AMINO]METHYL}HYDROXYPHOSPHORYL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H14NO6P |
|---|---|
Molecular Weight |
239.16 g/mol |
IUPAC Name |
3-[[2-carboxyethyl(hydroxy)phosphoryl]methylamino]propanoic acid |
InChI |
InChI=1S/C7H14NO6P/c9-6(10)1-3-8-5-15(13,14)4-2-7(11)12/h8H,1-5H2,(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
CLJVYMXQHZEHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCP(=O)(CCC(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B11109639.png)
![1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11109647.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-4-chlorobenzamide](/img/structure/B11109653.png)
![7-(3-ethoxypropyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11109668.png)

![N-benzyl-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11109674.png)

![2-amino-4-(2-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11109690.png)
![[3-Amino-6-(4-bromophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11109698.png)
![3-amino-4,6-di(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11109700.png)

![1,2,3,4,5,6-hexahydro-13H-cycloocta[c]indeno[2,1-e]pyridazin-13-one](/img/structure/B11109711.png)
![(2E,4E)-N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}hexa-2,4-dienamide](/img/structure/B11109713.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11109719.png)
